molecular formula C21H27FN4 B247050 1-(2-Fluorophenyl)-4-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperazine

1-(2-Fluorophenyl)-4-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperazine

Cat. No. B247050
M. Wt: 354.5 g/mol
InChI Key: ZIDOSMUIQAERAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Fluorophenyl)-4-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperazine is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of piperazine derivatives and has been found to exhibit a range of biological activities.

Mechanism of Action

The exact mechanism of action of 1-(2-Fluorophenyl)-4-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperazine is not fully understood. However, it has been suggested that this compound acts as a modulator of various neurotransmitter systems, including dopamine, serotonin, and glutamate. It may also interact with various receptors, including the 5-HT1A and D2 receptors.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-Fluorophenyl)-4-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperazine exhibits a range of biochemical and physiological effects. It has been found to increase the levels of various neurotransmitters, including dopamine, serotonin, and acetylcholine. It has also been shown to modulate the activity of various enzymes, including acetylcholinesterase and monoamine oxidase.

Advantages and Limitations for Lab Experiments

1-(2-Fluorophenyl)-4-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperazine offers several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It exhibits a range of biological activities, which makes it a useful tool for studying various biological processes. However, it also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 1-(2-Fluorophenyl)-4-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperazine. Further studies are needed to fully understand its mechanism of action and its potential applications in the treatment of various neurological disorders. It may also be useful to study the structure-activity relationship of this compound to develop more potent and selective derivatives. Additionally, studies on the pharmacokinetics and pharmacodynamics of this compound may help to optimize its use in scientific research.

Synthesis Methods

The synthesis of 1-(2-Fluorophenyl)-4-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperazine involves the reaction of 1-(2-Fluorophenyl)piperazine with 1-(pyridin-3-ylmethyl)piperidin-4-amine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, and the final product is obtained after purification and characterization.

Scientific Research Applications

1-(2-Fluorophenyl)-4-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperazine has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antipsychotic effects. It has also been studied for its potential use in the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

Product Name

1-(2-Fluorophenyl)-4-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperazine

Molecular Formula

C21H27FN4

Molecular Weight

354.5 g/mol

IUPAC Name

1-(2-fluorophenyl)-4-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperazine

InChI

InChI=1S/C21H27FN4/c22-20-5-1-2-6-21(20)26-14-12-25(13-15-26)19-7-10-24(11-8-19)17-18-4-3-9-23-16-18/h1-6,9,16,19H,7-8,10-15,17H2

InChI Key

ZIDOSMUIQAERAG-UHFFFAOYSA-N

SMILES

C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3F)CC4=CN=CC=C4

Canonical SMILES

C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3F)CC4=CN=CC=C4

Origin of Product

United States

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